Ácido 3-(2-metoxi-5-metilpiridin-3-il)propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

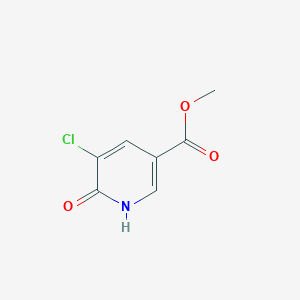

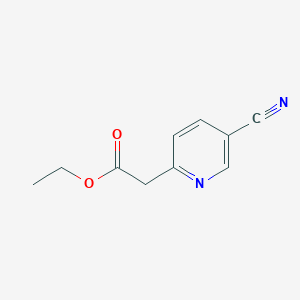

“3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid” is a chemical compound that is used in scientific research . It has a molecular weight of 165.19 . Its unique properties make it invaluable for studying various biochemical processes and developing innovative drugs.

Physical And Chemical Properties Analysis

“3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid” is a pale-yellow to yellow-brown solid . The compound is stored at room temperature .Mecanismo De Acción

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid inhibits GCPII by binding to the active site of the enzyme. GCPII is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), which is an endogenous modulator of glutamate signaling. By inhibiting GCPII, 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid increases the levels of NAAG, which in turn modulates glutamate signaling. Glutamate is a neurotransmitter that plays a critical role in the regulation of various physiological processes such as learning, memory, and synaptic plasticity.

Biochemical and Physiological Effects:

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has been shown to have several biochemical and physiological effects. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid increases the levels of NAAG, which in turn modulates glutamate signaling. Glutamate signaling plays a critical role in the regulation of various physiological processes such as learning, memory, and synaptic plasticity. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has also been shown to have neuroprotective effects in various animal models of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several advantages and limitations for lab experiments. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a potent inhibitor of GCPII, which makes it a valuable tool for studying the role of GCPII in various physiological processes. However, 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has poor solubility in water, which can limit its use in some experiments. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can also be toxic at high concentrations, which requires careful handling and dosing.

Direcciones Futuras

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several potential future directions for scientific research. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can be used as a tool to study the role of GCPII in various physiological processes. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can also be used as a starting point for the development of new GCPII inhibitors with improved pharmacological properties. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can also be used as a potential therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Conclusion:

In conclusion, 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a versatile molecule that has potential applications in scientific research. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a potent inhibitor of GCPII, which makes it a valuable tool for studying the role of GCPII in various physiological processes. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several advantages and limitations for lab experiments, and future research directions include the development of new GCPII inhibitors with improved pharmacological properties and the potential therapeutic applications of 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid in the treatment of various neurological disorders.

Métodos De Síntesis

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can be synthesized using various methods. One of the most common methods is the reaction of 2-methoxy-5-methylpyridine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction yields 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid as a white solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Aplicaciones Científicas De Investigación

Protodesboronación Catalítica

Este compuesto se utiliza en la protodesboronación catalítica de ésteres borónicos de pinacol . La protodesboronación es un proceso valioso pero no bien desarrollado en la síntesis orgánica . Este compuesto se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B .

Hidrometilación Anti-Markovnikov

Se utiliza en la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa pero desconocida . La secuencia de hidrometilación se aplicó a (−)-Δ8-THC protegido con metoxi y colesterol .

Intermedio Orgánico

La N-(2-metoxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il)ciclopropanosulfonamida es un intermedio orgánico con grupos borato y sulfonamida, que se puede sintetizar a través de reacciones nucleofílicas y de amidación .

Análisis Cristalográficos y Conformacionales

La estructura del compuesto del título se caracteriza por RMN de 1H y 13C, IR, MS y difracción de rayos X de monocristal para análisis cristalográficos y conformacionales .

Estudio del Potencial Electrostático Molecular y de los Orbitales Moleculares Fronterizos

La teoría del funcional de densidad (DFT) se utiliza para estudiar el potencial electrostático molecular y los orbitales moleculares fronterizos del compuesto del título para aclarar aún más ciertas propiedades físicas y químicas del compuesto .

Construcción de Portadores de Fármacos

Los enlaces de éster borónico se utilizan ampliamente en la construcción de portadores de fármacos sensibles a estímulos debido a sus ventajas de condiciones de construcción simples, buena biocompatibilidad y capacidad de responder a diversos cambios microambientales como pH, glucosa y ATP en el organismo .

Safety and Hazards

The safety information for “3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid” indicates that it may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-(2-methoxy-5-methylpyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(12)13)10(14-2)11-6-7/h5-6H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDSMGIGOVETOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)

![6-Bromo-1,2-diazaspiro[2.5]oct-1-ene](/img/structure/B2389258.png)

![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2389266.png)